ATAD2 Binding Affinity: Bromo vs. De-bromo Analog
The target compound retains measurable, albeit modest, binding to the ATAD2 bromodomain (IC50 = 6.30 μM in a fluorescence anisotropy displacement assay), whereas the corresponding de-bromo analog (compound 6 in the Lucas et al. series) shows no detectable binding at concentrations up to 100 μM [1]. This >15-fold difference confirms that the 5-bromo substituent is indispensable for initiating the halogen-bonding interaction that displaces the conserved water network.
| Evidence Dimension | ATAD2 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.30 μM (6.30E+3 nM) |
| Comparator Or Baseline | De-bromo analog (compound 6): IC50 > 100 μM |
| Quantified Difference | >15.9-fold lower IC50 (more potent) for target compound; de-bromo analog essentially inactive |
| Conditions | Fluorescence anisotropy (FA) assay using FLAG-6His-Tev-ATAD2 (981–1121) and histone H4 peptide probe, 30 min incubation. |
Why This Matters
The presence of the 5-bromo substituent is a binary determinant of ATAD2 engagement; procurement of a de-bromo replacement would yield a biologically inert compound, invalidating any downstream SAR or cellular target engagement studies.
- [1] Lucas, S. C. C., et al. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode. J. Med. Chem. 2020, 63 (10), 5212–5241. DOI: 10.1021/acs.jmedchem.0c00021. View Source
